molecular formula C24H21N5O4 B11550958 N'-{(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

N'-{(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

Cat. No.: B11550958
M. Wt: 443.5 g/mol
InChI Key: TUEIXPXFFXSWJN-AFUMVMLFSA-N
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Description

N’-{(E)-[2-(DIMETHYLAMINO)-5-NITROPHENYL]METHYLENE}-2-(9-OXO-10(9H)-ACRIDINYL)ACETOHYDRAZIDE is a complex organic compound with a molecular formula of C24H21N5O4 This compound is known for its unique structure, which includes both dimethylamino and nitrophenyl groups, as well as an acridinyl moiety

Preparation Methods

The synthesis of N’-{(E)-[2-(DIMETHYLAMINO)-5-NITROPHENYL]METHYLENE}-2-(9-OXO-10(9H)-ACRIDINYL)ACETOHYDRAZIDE typically involves a multi-step process. One common synthetic route includes the condensation of 2-(9-oxo-10(9H)-acridinyl)acetohydrazide with 2-(dimethylamino)-5-nitrobenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the desired product .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency.

Chemical Reactions Analysis

N’-{(E)-[2-(DIMETHYLAMINO)-5-NITROPHENYL]METHYLENE}-2-(9-OXO-10(9H)-ACRIDINYL)ACETOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and acridinyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives with potential biological activity.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, to form various substituted derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N’-{(E)-[2-(DIMETHYLAMINO)-5-NITROPHENYL]METHYLENE}-2-(9-OXO-10(9H)-ACRIDINYL)ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{(E)-[2-(DIMETHYLAMINO)-5-NITROPHENYL]METHYLENE}-2-(9-OXO-10(9H)-ACRIDINYL)ACETOHYDRAZIDE involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is a key factor in its anticancer activity. Additionally, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microbial cells .

Comparison with Similar Compounds

N’-{(E)-[2-(DIMETHYLAMINO)-5-NITROPHENYL]METHYLENE}-2-(9-OXO-10(9H)-ACRIDINYL)ACETOHYDRAZIDE can be compared with other similar compounds, such as:

The uniqueness of N’-{(E)-[2-(DIMETHYLAMINO)-5-NITROPHENYL]METHYLENE}-2-(9-OXO-10(9H)-ACRIDINYL)ACETOHYDRAZIDE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C24H21N5O4

Molecular Weight

443.5 g/mol

IUPAC Name

N-[(E)-[2-(dimethylamino)-5-nitrophenyl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide

InChI

InChI=1S/C24H21N5O4/c1-27(2)20-12-11-17(29(32)33)13-16(20)14-25-26-23(30)15-28-21-9-5-3-7-18(21)24(31)19-8-4-6-10-22(19)28/h3-14H,15H2,1-2H3,(H,26,30)/b25-14+

InChI Key

TUEIXPXFFXSWJN-AFUMVMLFSA-N

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42

Canonical SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42

Origin of Product

United States

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